Home > Products > Screening Compounds P132736 > 2-[4-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperazin-1-yl]-1,3-benzothiazole
2-[4-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperazin-1-yl]-1,3-benzothiazole -

2-[4-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperazin-1-yl]-1,3-benzothiazole

Catalog Number: EVT-3899915
CAS Number:
Molecular Formula: C19H18N6OS
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{(2-(4-Hydroxyphenyl)methylidene)amino}-1,3-thiazol-4-yl)-2- (methoxyimino)acetyl)amino}-3-{((2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3- yl)sulfanyl)methyl}-8-oxo-5-thia-1azabicyclo (4.2.0)oct-2-ene-2-carboxylic acid

Compound Description: This complex compound is a derivative of ceftriaxone disodium, a beta-lactam antibiotic. [] It was synthesized by condensation of ceftriaxone disodium with 4-hydroxybenzaldehyde. [] The structure of this compound was elucidated using LCMS, 1H-NMR, and CHN techniques. []

Relevance: This compound shares the 1,2,4-triazine ring system with 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole. Additionally, both compounds contain a thiazole ring, although in different positions and with different substituents. []

3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one and its derivatives

Compound Description: This compound and its derivatives, including the 5,5-dimethyl derivative, were subjected to various chemical modifications, resulting in compounds with different substituents at the 6-position of the 1,2,4-triazine ring. [] These modifications included the formation of thiones, methylsulfanyl derivatives, morpholinyl derivatives, and carbamoyl derivatives. []

Relevance: These compounds share the core 1,2,4-triazine ring structure with 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole. The research on these derivatives highlights the potential for diverse modifications on the 1,2,4-triazine core, which could be applied to the design of novel compounds, including potential analogs of 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole. []

4-Amino-6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one and its derivatives

Compound Description: This compound was used as a starting material for the synthesis of various 6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazine derivatives. [] Reactions included condensation with aromatic aldehydes, reactions with quinazoline derivatives, and formation of sulfonamides. [] These derivatives were evaluated for their antimicrobial activity. []

Relevance: This compound and its derivatives share the 1,2,4-triazine core with 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole. The presence of a 5-methyl-2-furyl substituent on the 1,2,4-triazine in the target compound suggests a potential avenue for further modification and structure-activity relationship studies based on the work with the 6-methyl derivative. []

Compound Description: This compound was used as a starting material for the synthesis of a series of S-glycosyl and S-alkyl derivatives. [] These derivatives were created by reacting the compound with various halo compounds including preacetylated sugar bromide, 4-bromobutylacetate, and phthalic acid in phosphorus oxychloride. [] The synthesized compounds were screened for anticancer activity. []

Relevance: This compound shares the 1,2,4-triazine core with 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole. Both compounds feature a heterocyclic substituent at the 6-position of the triazine ring: a 2-(2-thienyl)vinyl group in the related compound and a 5-methyl-2-furyl group in the target compound. [] The research on S-glycosyl and S-alkyl derivatives provides insights into potential modifications at the sulfur atom that might be applicable to the target compound. []

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide

Compound Description: This compound is a small molecule inhibitor of HIV-1 assembly. [] It binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix protein. [] This compound demonstrated broad neutralizing anti-HIV activity with IC50 values of 7.5–15.6 μM for the group M isolates tested. []

Relevance: This compound shares the piperazine ring system with 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole. Although the core heterocyclic scaffold differs, the shared piperazine moiety suggests potential commonalities in their binding modes or interactions with biological targets. []

Compound Description: This compound served as the basis for the synthesis of various heterocyclic compounds, including substituted imidazoles, triazines, and thiazolidines. [] Reactions involved chloroacetylation, reactions with urea and thiourea derivatives, and condensation with phthalic anhydride and malic anhydride. []

Relevance: This compound and its derivatives highlight the potential of the benzothiazole moiety as a building block for diverse heterocyclic compounds. [] 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole incorporates this same benzothiazole core, suggesting shared chemical properties and potential for similar modifications or derivatizations. []

Compound Description: This compound and several derivatives, including urea, hydrazinecarboxamide, and semicarbazone derivatives, were synthesized and evaluated for anticonvulsant activity. [] The modifications focused on introducing various substituents at the 2-amino position of the 1,3,4-oxadiazole ring. []

Relevance: While not directly sharing the 1,2,4-triazine ring, these compounds showcase the potential for the development of anticonvulsant agents based on heterocyclic systems. [] The target compound 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole, with its distinct heterocyclic core, could be investigated for potential anticonvulsant activity as well, drawing parallels with the research on 1,3,4-oxadiazole derivatives. []

7-alkoxy- triazolo-[3,4-b]benzo[d]thiazoles

Compound Description: A series of these compounds were synthesized and tested for their anticonvulsant activity. [] Structural modifications involved variations in the alkoxy substituent at the 7-position of the triazolobenzothiazole scaffold. []

Relevance: These compounds, although containing a fused triazole ring rather than the 1,2,4-triazine present in the target compound, share the benzothiazole moiety with 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole. [] Their reported anticonvulsant activity highlights the potential of benzothiazole-containing compounds in this therapeutic area, encouraging further investigation of the target compound for similar activity. []

2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides

Compound Description: This series of compounds were investigated for their anticonvulsant activity. [] The structural variations focused on introducing different substituents at the N'- position of the acetohydrazide moiety. []

Relevance: Although containing a benzotriazole ring instead of the 1,2,4-triazine found in the target compound, the exploration of these compounds for anticonvulsant activity provides further evidence of the potential of heterocyclic systems in this therapeutic area. [] This suggests that 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole, with its unique heterocyclic scaffold, could also be a candidate for anticonvulsant drug discovery. []

Compound Description: This series of compounds, which features a fused 1,2,4-triazole and 1,3,4-thiadiazine ring system, were synthesized and tested for their anticonvulsant activity. []

Relevance: These compounds demonstrate the potential for incorporating a 1,2,4-triazine ring into a fused heterocyclic system with potential anticonvulsant activity. [] Although the target compound 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole is not a fused system, the shared 1,2,4-triazine moiety suggests a possible commonality in their pharmacological profiles and warrants further exploration. []

Benzothiazole Sulfonamides

Compound Description: This group includes three specific compounds: 2-Amino-1,3-benzothiazoles, 6-Sulfamido-1,3-benzothiazo-2-yl-thiosemicarbazides, and N-[(1,3-benzothiazole-2-ylamino)(imino)methyl]-nitro-benzenesulfonamides. [] These compounds were investigated for their anticonvulsant activity. []

Relevance: These compounds share the benzothiazole core with 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole and highlight the versatility of the benzothiazole moiety for developing various heterocyclic compounds with potential biological activity, including anticonvulsant activity. [] This strengthens the rationale for exploring the target compound for similar pharmacological properties. []

1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine (Pseudovardenafil)

Compound Description: This compound is a novel vardenafil analog identified in dietary supplements. [] It differs from vardenafil by the substitution of the ethylpiperazine group with a piperidine ring. []

Relevance: Pseudovardenafil shares the 1,2,4-triazine ring system with 2-{4-[5-(5-Methyl-2-furyl)-1,2,4-triazin-3-yl]-1-piperazinyl}-1,3-benzothiazole, highlighting the prevalence of this heterocycle in biologically active compounds. [] Although their overall structures differ significantly, the shared triazine ring suggests potential similarities in their pharmacological profiles or potential for interacting with similar biological targets. []

Properties

Product Name

2-[4-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]piperazin-1-yl]-1,3-benzothiazole

IUPAC Name

2-[4-[5-(5-methylfuran-2-yl)-1,2,4-triazin-3-yl]piperazin-1-yl]-1,3-benzothiazole

Molecular Formula

C19H18N6OS

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C19H18N6OS/c1-13-6-7-16(26-13)15-12-20-23-18(21-15)24-8-10-25(11-9-24)19-22-14-4-2-3-5-17(14)27-19/h2-7,12H,8-11H2,1H3

InChI Key

AGKOHLGNLKVFLV-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=CN=NC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=CC=C(O1)C2=CN=NC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.